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rice major allergenic protein - 147097-22-1

rice major allergenic protein

Catalog Number: EVT-1516799
CAS Number: 147097-22-1
Molecular Formula: C7H13NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rice is a staple food for a significant portion of the global population, but it also contains proteins that can trigger allergic reactions in susceptible individuals. The major allergenic proteins in rice are primarily responsible for these adverse reactions, which can manifest as symptoms ranging from mild skin irritations to severe anaphylaxis. Understanding these proteins is crucial for developing hypoallergenic rice varieties and improving food safety.

Source

The major allergenic proteins in rice are predominantly derived from the seed storage proteins, specifically albumins and globulins. These proteins are encoded by various genes within the rice genome, with notable allergens including the 16 kDa, 52 kDa, and 63 kDa proteins identified as significant contributors to rice allergy .

Classification

Rice allergens can be classified based on their molecular weight and immunological properties. The primary classes include:

  • Albumins: Water-soluble proteins that constitute a significant portion of the allergenic response.
  • Globulins: These include the higher molecular weight allergens that have been implicated in IgE-mediated responses in allergic individuals.
Synthesis Analysis

Methods

The synthesis of rice major allergenic proteins occurs during seed development, with their expression regulated by environmental factors and genetic programming. Techniques such as two-dimensional gel electrophoresis and mass spectrometry have been employed to analyze protein expression levels in both wild-type and genetically modified rice varieties .

Technical Details

Recent advancements have focused on generating transgenic rice lines with reduced allergenic potential by employing RNA interference and gene editing techniques. These methods target specific genes responsible for the production of major allergens, effectively lowering their concentrations in the final product .

Molecular Structure Analysis

Structure

The molecular structure of rice allergenic proteins typically exhibits a compact globular form, facilitating their solubility and stability in aqueous environments. The 16 kDa protein has been characterized as a glycoprotein, while the 52 kDa and 63 kDa proteins are globulin-like structures with distinct antigenic properties .

Data

Detailed structural analyses using techniques like X-ray crystallography have revealed insights into the binding sites of these proteins with Immunoglobulin E, which is crucial for understanding their allergenic potential. For instance, the binding affinity of these proteins to IgE has been quantitatively assessed through various immunoassays .

Chemical Reactions Analysis

Reactions

The major allergenic proteins in rice participate in various biochemical reactions that can lead to allergic responses. Upon exposure to these proteins, sensitized individuals produce Immunoglobulin E antibodies that recognize specific epitopes on the allergens.

Technical Details

The interaction between rice allergens and Immunoglobulin E triggers a cascade of immune responses, including mast cell degranulation and the release of histamines, leading to allergic symptoms. This process has been studied extensively using in vitro assays that simulate human immune responses .

Mechanism of Action

Process

The mechanism of action for rice major allergenic proteins involves several steps:

  1. Sensitization: Initial exposure to allergenic proteins leads to sensitization and IgE antibody production.
  2. Subsequent Exposure: Upon re-exposure, these antibodies bind to the allergens, causing cross-linking.
  3. Mast Cell Activation: This cross-linking activates mast cells, resulting in degranulation and release of inflammatory mediators like histamine.

Data

Clinical studies have shown that patients with rice allergies exhibit elevated levels of specific IgE against these major allergens, correlating with the severity of their allergic reactions .

Physical and Chemical Properties Analysis

Physical Properties

Rice allergenic proteins are generally stable under heat but may denature upon prolonged cooking or processing. Their solubility varies depending on pH and ionic strength, affecting their allergenic potential.

Chemical Properties

These proteins exhibit typical characteristics such as:

  • Molecular Weight: Ranging from 16 kDa to over 63 kDa.
  • Isoelectric Point: Varies among different allergens, influencing their solubility and reactivity.

Relevant data indicate that modifications in processing conditions can significantly alter the allergenic properties of these proteins .

Applications

Scientific Uses

Research on rice major allergenic proteins has significant applications:

  • Food Safety: Understanding these allergens helps in developing hypoallergenic rice strains through genetic engineering.
  • Clinical Diagnostics: Identifying specific IgE responses to rice allergens aids in diagnosing food allergies.
  • Therapeutic Development: Insights into the mechanisms of action can lead to new treatments for food allergies, including immunotherapy approaches.

Properties

CAS Number

147097-22-1

Product Name

rice major allergenic protein

Molecular Formula

C7H13NO4

Synonyms

rice major allergenic protein

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